Bentazepam

Description

Structure

3D Structure

Properties

IUPAC Name |

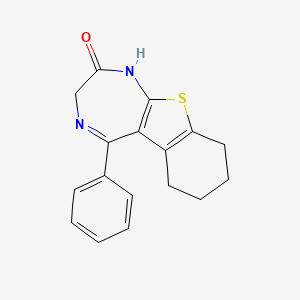

5-phenyl-1,3,6,7,8,9-hexahydro-[1]benzothiolo[2,3-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-14-10-18-16(11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)21-17(15)19-14/h1-3,6-7H,4-5,8-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZFEOPQVZBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=O)CN=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897431 | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29462-18-8 | |

| Record name | Bentazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29462-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029462188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66JKK43S1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bentazepam's Interaction with GABA-A Receptors: A Deep Dive into the Molecular Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of bentazepam, a thienodiazepine derivative, at the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting the central nervous system.

Executive Summary

The GABA-A Receptor: A Primer

The GABA-A receptor is a pentameric ligand-gated ion channel, assembled from a combination of different subunit isoforms (e.g., α, β, γ). The most common isoform in the brain consists of two α, two β, and one γ subunit. The binding of two GABA molecules, at the interface between the α and β subunits, triggers the opening of the integral chloride ion channel.

This compound's Mechanism of Action: Positive Allosteric Modulation

This compound binds to the benzodiazepine binding site, located at the interface of the α and γ subunits of the GABA-A receptor. This binding induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to a higher frequency of channel opening, resulting in a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron. It is crucial to note that this compound, as a positive allosteric modulator, does not activate the GABA-A receptor directly but rather enhances the effect of existing GABA.

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the signaling pathway of this compound's action on the GABA-A receptor.

Quantitative Pharmacological Profile

While specific quantitative data for this compound are not available, the following tables provide an illustrative example of the type of data that would be generated through the experimental protocols described in this guide, using diazepam as a reference.

Binding Affinity of Diazepam at GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β2γ2 | 1.5 - 10 |

| α2β2γ2 | 2 - 15 |

| α3β2γ2 | 3 - 20 |

| α5β2γ2 | 4 - 25 |

Note: Ki values are approximate and can vary depending on the experimental conditions. Data is representative for diazepam.

Efficacy of Diazepam in Potentiating GABA-Evoked Currents

| Receptor Subtype | EC50 (nM) for Potentiation | Imax (% of GABA response) |

| α1β2γ2 | 20 - 50 | 150 - 250% |

| α2β2γ2 | 25 - 60 | 180 - 300% |

| α3β2γ2 | 30 - 70 | 200 - 350% |

| α5β2γ2 | 40 - 80 | 120 - 200% |

Note: EC50 and Imax values are approximate and can vary depending on the GABA concentration used and the expression system. Data is representative for diazepam.

Detailed Experimental Protocols

To fully characterize the mechanism of action of this compound on GABA-A receptors, the following experimental protocols are recommended.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Objective: To measure the displacement of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) from GABA-A receptors by this compound.

Materials:

-

Cell membranes expressing specific GABA-A receptor subtypes (e.g., from transfected HEK293 cells).

-

Radioligand: [³H]flunitrazepam.

-

This compound.

-

Non-specific binding control: Clonazepam (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, [³H]flunitrazepam (at a concentration close to its Kd), and either buffer (for total binding), clonazepam (for non-specific binding), or this compound (for competition).

-

Incubate at 4°C for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recordings (Two-Electrode Voltage Clamp)

This protocol is used to determine the efficacy (EC50 and Imax) of this compound in potentiating GABA-evoked currents.

Objective: To measure the effect of this compound on the chloride currents mediated by GABA-A receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2).

-

This compound.

-

GABA.

-

Recording solution (ND96).

-

Two-electrode voltage clamp setup.

Procedure:

-

Inject Xenopus oocytes with cRNAs for the desired GABA-A receptor subunits and incubate for 2-4 days.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Clamp the oocyte membrane potential at -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the potentiation of the GABA-evoked current.

-

Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.

Conclusion

This compound is a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with other benzodiazepines. Its therapeutic effects stem from the enhancement of GABAergic inhibition in the central nervous system. While the qualitative aspects of its mechanism of action are well-established, a comprehensive quantitative understanding of its interaction with different GABA-A receptor subtypes is currently lacking in publicly available literature. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the specific binding affinity and efficacy of this compound, which will be crucial for a more complete understanding of its pharmacological profile and for the development of more selective and effective therapeutics.

The Synthesis of Bentazepam and Its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Bentazepam and its structurally related thienobenzodiazepine and thienotriazolodiazepine analogues. The document details established and improved methodologies for the synthesis of these pharmacologically significant compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Introduction

This compound is a thienotriazolodiazepine derivative with notable anxiolytic, anticonvulsant, and sedative-hypnotic properties. It belongs to a class of compounds that are structurally analogous to the benzodiazepines, where the benzene ring is fused with a thiophene ring. This structural modification significantly influences the pharmacological profile of the molecule. The synthesis of this compound and its analogues, such as clotiazepam, etizolam, and brotizolam, involves multi-step processes that have been refined over time to improve yields and purity. This guide will explore the core synthetic strategies employed in the preparation of these complex heterocyclic systems.

Core Synthetic Pathways

The synthesis of this compound and its analogues generally proceeds through the construction of a thienodiazepine core, followed by the annulation of a triazole ring. Key starting materials often include substituted 2-amino-3-aroylthiophenes.

A plausible and commonly employed synthetic strategy for thienotriazolodiazepines like this compound involves the following key transformations:

-

Formation of the Thienodiazepine Core: This is typically achieved by reacting a substituted 2-amino-3-aroylthiophene with a glycine equivalent or by cyclization of an N-substituted aminoacetamido-thiophene.

-

Thionation: The resulting thienodiazepin-2-one is converted to the corresponding 2-thione, a crucial intermediate for the subsequent triazole ring formation.

-

Hydrazine Condensation: The thione is then reacted with a hydrazine derivative (e.g., acetylhydrazine) to form a hydrazino-thienodiazepine.

-

Triazole Ring Cyclization: The final step involves the cyclization of the hydrazino intermediate to form the fused triazolo ring, yielding the target thienotriazolodiazepine.

This general pathway is illustrated in the logical diagram below.

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Bentazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentazepam is a thienodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document outlines its structural features, nomenclature, and key physicochemical parameters. Detailed experimental protocols for the determination of these properties are provided, alongside a summary of spectral data. Furthermore, the guide elucidates the mechanism of action of this compound through its modulation of the GABA-A receptor, visualized with a detailed signaling pathway diagram.

Chemical Structure and Nomenclature

This compound is a benzodiazepine analog where the benzene ring is fused to a thiophene ring, classifying it as a thienodiazepine.[1][2] This structural modification influences its pharmacological and physicochemical profile.

Chemical Structure:

IUPAC Name: 5-phenyl-3,4,6,7,8,9-hexahydro-[3]benzothiolo[2,3-e][3]diazepin-2-one

Synonyms: Thiadipone, Tiadipona

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 29462-18-8 |

| Molecular Formula | C₁₇H₁₆N₂OS |

| Molecular Weight | 296.39 g/mol |

| InChI Key | AIZFEOPQVZBNGH-UHFFFAOYSA-N |

| SMILES | O=C1CN=C(C2=CC=CC=C2)C3=C(N1)SC4=C3CCCC4 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development.

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 249.5 °C | |

| pKa (Strongest Acidic) | 10.36 (Predicted) | |

| pKa (Strongest Basic) | 3.25 (Predicted) | |

| LogP | 2.99000 (Predicted) | |

| Water Solubility | 36.3 µg/mL (at pH 7.4) | |

| Polar Surface Area | 41.46 Ų (Predicted) | |

| Hydrogen Bond Donor Count | 1 (Predicted) | |

| Hydrogen Bond Acceptor Count | 2 (Predicted) | |

| Rotatable Bond Count | 1 (Predicted) |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, adapted from standard procedures for benzodiazepine derivatives.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For accurate determination, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by capillary electrophoresis.

-

Apparatus: Capillary electrophoresis system with a diode array detector (DAD).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of background electrolytes (buffers) with a range of pH values.

-

The capillary is conditioned by flushing with a base (e.g., NaOH), followed by the respective buffer.

-

The sample is injected into the capillary, and a voltage is applied.

-

The electrophoretic mobility of this compound is measured at each pH.

-

The pKa is determined from the inflection point of the plot of electrophoretic mobility versus pH.

-

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is determined using the shake-flask method.

-

Materials: n-octanol, phosphate buffer (pH 7.4), this compound, analytical balance, vortex mixer, centrifuge, HPLC-UV system.

-

Procedure:

-

n-octanol and phosphate buffer are mutually saturated by shaking together for 24 hours and then separated.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

An equal volume of the phosphate buffer is added.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in each phase is determined using a validated HPLC-UV method.

-

LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Determination of Water Solubility

Aqueous solubility is determined by the saturation shake-flask method.

-

Materials: this compound, distilled water, orbital shaker, centrifuge, filtration device, analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged to separate the undissolved solid.

-

A sample of the supernatant is carefully removed and filtered.

-

The concentration of this compound in the filtrate is determined using a validated analytical method.

-

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the thienodiazepine structure.

-

GC-MS Data: A source of the mass spectrum for this compound is available from the SWGDRUG Mass Spectral Library.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

-

FTIR Spectrum: An FTIR spectrum of this compound, obtained using a KBr pellet, is available in the PubChem database. Key expected absorptions would include those for the N-H stretch, C=O (amide) stretch, C=N stretch, and aromatic C-H and C=C stretches.

UV-Visible Spectroscopy

The UV-Vis spectrum of benzodiazepines is characterized by absorption bands in the ultraviolet region, arising from electronic transitions within the aromatic and diazepine rings. The exact wavelengths of maximum absorbance (λmax) depend on the solvent used. For other benzodiazepines, λmax values are often observed in the range of 230-330 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR spectral data are available in databases such as DrugBank, though experimental spectra are not readily published in detail. The spectra would show characteristic chemical shifts for the protons and carbons in the phenyl, thiophene, and diazepine rings.

Mechanism of Action and Signaling Pathway

This compound, like other benzodiazepines, exerts its effects by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.

The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻). When GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

This compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor and increases the frequency of channel opening in the presence of GABA. The result is an enhanced inhibitory effect of GABA, leading to the anxiolytic, sedative, and anticonvulsant effects of this compound.

The logical flow for the experimental characterization of this compound is outlined below.

References

Preclinical Research on the Anxiolytic Effects of Bentazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazepam is a thienodiazepine derivative belonging to the benzodiazepine class of drugs, which is recognized for its anxiolytic (anti-anxiety) properties.[1] Like other benzodiazepines, it is prescribed for the management of anxiety disorders.[1] Preclinical research is fundamental to elucidating the efficacy and mechanism of action of such compounds before they advance to clinical trials. This technical guide synthesizes the available preclinical information on the anxiolytic effects of this compound, focusing on its mechanism of action, experimental protocols for assessment, and a summary of the expected, though not publicly available, quantitative data.

Core Mechanism of Action

This compound, as a benzodiazepine, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the central nervous system.[1] The mechanism is not unique to this compound but is a hallmark of the benzodiazepine class.

GABA-A Receptor Modulation:

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site.[2][3] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential. This enhanced inhibitory neurotransmission in brain regions associated with anxiety, such as the amygdala and limbic system, is believed to be the primary basis for the anxiolytic effects of benzodiazepines.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ). Benzodiazepines primarily bind to the interface between the α and γ subunits. The specific α subunit isoforms (α1, α2, α3, and α5) influence the pharmacological effects of benzodiazepines. The anxiolytic effects are thought to be primarily mediated by the α2 and α3 subunits.

GABA-A Receptor Signaling Pathway

Preclinical Assessment of Anxiolytic Effects

Elevated Plus Maze (EPM)

The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.

-

Animals: Typically, adult male rats or mice are used. Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

-

Procedure:

-

Animals are administered this compound or a vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session using a video camera.

-

-

Parameters Measured:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total arm entries (as a measure of general locomotor activity).

-

Ethological measures such as head dips, stretch-attend postures, and grooming.

-

-

Interpretation: Anxiolytic compounds like benzodiazepines are expected to increase the time spent in and the number of entries into the open arms, without significantly affecting total locomotor activity.

Elevated Plus Maze Experimental Workflow

Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.

Experimental Protocol:

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

-

Animals: Typically, adult male mice are used.

-

Procedure:

-

Animals are administered this compound or a vehicle control.

-

Each mouse is placed in the center of the light compartment, facing away from the opening.

-

Behavior is recorded for a 5-10 minute session.

-

-

Parameters Measured:

-

Time spent in the light and dark compartments.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

General locomotor activity within each compartment.

-

-

Interpretation: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.

Light-Dark Box Experimental Workflow

Social Interaction Test

This test assesses anxiety by measuring the extent to which an animal interacts with a conspecific in a novel and potentially anxiogenic environment. Anxious animals tend to exhibit reduced social interaction.

Experimental Protocol:

-

Apparatus: A well-lit, open-field arena.

-

Animals: Pairs of weight- and treatment-matched male rats or mice that are unfamiliar with each other.

-

Procedure:

-

Animals are administered this compound or a vehicle control.

-

A pair of animals is placed in the center of the arena.

-

Their social behavior is recorded for a 5-10 minute session.

-

-

Parameters Measured:

-

Total time spent in active social interaction (e.g., sniffing, grooming, following).

-

Frequency of specific social behaviors.

-

Locomotor activity (to control for general sedation or hyperactivity).

-

-

Interpretation: Anxiolytic compounds are expected to increase the duration of active social interaction.

Social Interaction Test Experimental Workflow

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., median effective dose - ED50) for the anxiolytic effects of this compound in the preclinical models described above. The following tables are presented to illustrate how such data would be structured for comparison. For context, typical effective dose ranges for diazepam, a widely studied benzodiazepine, are often in the 1-5 mg/kg range for anxiolytic effects in rodents.

Table 1: Anxiolytic Efficacy of this compound in the Elevated Plus Maze

| Animal Model | Key Parameters | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) | ED50 (mg/kg) |

| Rat | % Time in Open Arms | Data not available | Data not available | Data not available | Data not available | Data not available |

| Open Arm Entries | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Mouse | % Time in Open Arms | Data not available | Data not available | Data not available | Data not available | Data not available |

| Open Arm Entries | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Anxiolytic Efficacy of this compound in the Light-Dark Box Test

| Animal Model | Key Parameters | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) | ED50 (mg/kg) |

| Mouse | Time in Light Box (s) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Number of Transitions | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Anxiolytic Efficacy of this compound in the Social Interaction Test

| Animal Model | Key Parameters | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) | ED50 (mg/kg) |

| Rat | Social Interaction Time (s) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Social Interaction Time (s) | Data not available | Data not available | Data not available | Data not available | Data not available |

Conclusion

This compound, as a member of the benzodiazepine class, is presumed to exert its anxiolytic effects through the positive allosteric modulation of GABA-A receptors. Standard preclinical behavioral models such as the Elevated Plus Maze, Light-Dark Box, and Social Interaction Test are appropriate for evaluating these effects. However, a notable gap exists in the publicly available scientific literature regarding specific quantitative data and detailed experimental protocols for this compound. Further preclinical research is necessary to establish a comprehensive pharmacological profile of this compound's anxiolytic activity, including dose-response relationships and efficacy in various models of anxiety. Such data is crucial for a complete understanding of its therapeutic potential and for guiding future clinical development.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Identification of Molecular Substrate for the Attenuation of Anxiety: A Step Toward the Development of Better Anti-Anxiety Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticonvulsant and Muscle Relaxant Properties of Bentazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentazepam, a thienodiazepine derivative, exhibits anticonvulsant and muscle relaxant properties, characteristic of the benzodiazepine class of drugs. Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to an enhanced inhibitory effect of GABA in the central nervous system. This guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its anticonvulsant and muscle relaxant effects. Due to a scarcity of publicly available quantitative data specifically for this compound, this document leverages comparative data from other benzodiazepines and thienodiazepines to provide a framework for its potential efficacy. Detailed experimental protocols for assessing these properties in preclinical models are also presented, alongside a depiction of the underlying signaling pathways.

Introduction

This compound is a thienodiazepine, which is an analog of the benzodiazepine class of drugs.[1] Like other benzodiazepines, it is known to possess anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1] The therapeutic effects of benzodiazepines are mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2] This interaction potentiates the effect of GABA, leading to a reduction in neuronal excitability.

This technical guide aims to provide a detailed examination of the anticonvulsant and muscle relaxant properties of this compound. It will delve into its mechanism of action, the relevant signaling pathways, and the experimental methodologies used to evaluate these effects. While specific preclinical and clinical data for this compound are limited in the public domain, this guide will provide a comparative analysis with other well-studied benzodiazepines to offer a comprehensive understanding of its potential therapeutic applications.

Mechanism of Action

The primary mechanism of action of this compound, like other benzodiazepines, is the enhancement of GABAergic neurotransmission.[2] This is achieved through its interaction with the GABA-A receptor, a ligand-gated ion channel.[2]

GABA-A Receptor Signaling Pathway

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event does not directly open the chloride channel but instead increases the affinity of the receptor for GABA. The subsequent binding of GABA triggers a conformational change in the receptor, leading to an increased frequency of chloride (Cl-) channel opening. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal transmission.

The diverse pharmacological effects of benzodiazepines, including their anticonvulsant and muscle relaxant properties, are mediated by different subtypes of the GABA-A receptor, which are characterized by the composition of their α subunits (α1, α2, α3, α5).

-

Anticonvulsant Effects: The anticonvulsant properties of benzodiazepines are thought to be mediated, at least in part, by their action on α1-containing GABA-A receptors.

-

Muscle Relaxant Effects: The muscle relaxant effects are primarily associated with activity at α2 and α3 subunit-containing GABA-A receptors.

GABA-A Receptor Signaling Pathway

Anticonvulsant Properties

Experimental Protocols for Anticonvulsant Activity

Standardized models are crucial for determining the potential therapeutic efficacy of a compound against different seizure types.

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

-

Procedure:

-

Rodents (mice or rats) are administered the test compound (e.g., this compound) or vehicle at various doses via a specific route (e.g., intraperitoneal, oral).

-

At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.

-

The animal is observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered a positive endpoint.

-

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Maximal Electroshock Seizure (MES) Test Workflow

Comparative Anticonvulsant Activity of Benzodiazepines

Due to the lack of specific data for this compound, the following table presents data for other benzodiazepines to provide a comparative context.

| Compound | Animal Model | Seizure Type | ED50 (mg/kg) | Reference |

| Diazepam | Rat | MES | > 25 (i.p.) | |

| Clonazepam | Rat | MES | 0.03 (i.p.) | |

| Clobazam | Mouse | MES | 8.8 (i.p.) |

Note: The route of administration and specific experimental conditions can significantly influence ED50 values.

Muscle Relaxant Properties

This compound is reported to have skeletal muscle relaxant properties. This effect is beneficial in conditions associated with muscle spasticity and spasms. The muscle relaxant effects of benzodiazepines are mediated by their action on the central nervous system, specifically at the level of the spinal cord where they inhibit polysynaptic pathways.

Experimental Protocols for Muscle Relaxant Activity

Several preclinical models are used to assess the muscle relaxant effects of pharmacological agents.

The rotarod test is a standard method for evaluating motor coordination and the muscle relaxant effects of drugs.

-

Objective: To measure the ability of an animal to maintain balance on a rotating rod. A decrease in performance is indicative of motor impairment, which can be caused by muscle relaxation or sedation.

-

Apparatus: A rotating rod apparatus (Rotarod) with adjustable speed.

-

Procedure:

-

Animals (typically mice or rats) are trained to walk on the rotating rod at a constant or accelerating speed for a predetermined duration.

-

On the test day, animals are administered the test compound (e.g., this compound) or vehicle.

-

At the time of peak drug effect, the animals are placed on the rotarod, and the latency to fall off the rod is recorded.

-

-

Data Analysis: The dose at which 50% of the animals are unable to remain on the rod for a predefined time (TD50 for motor impairment) is calculated. This is often compared with the ED50 from efficacy tests to determine the therapeutic index.

References

The Anxiolytic Agent Bentazepam: A Technical Guide to its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentazepam is a thienodiazepine derivative with notable anxiolytic, sedative, and muscle relaxant properties. Developed by the Spanish pharmaceutical company Laboratorios Esteve, its journey from synthesis to potential therapeutic application represents a significant chapter in the exploration of benzodiazepine analogs. This technical guide provides an in-depth overview of the historical development and discovery of this compound, detailing its synthesis, pharmacological profile, and the experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction

The quest for novel anxiolytic agents with improved therapeutic profiles has been a cornerstone of psychopharmacological research. Within this context, the modification of the classical benzodiazepine structure has led to the discovery of compounds with unique pharmacological characteristics. This compound, a thienodiazepine, emerged from such research efforts, distinguished by the fusion of a thiophene ring to the diazepine nucleus. This structural alteration influences its pharmacokinetic and pharmacodynamic properties, setting it apart from its traditional benzodiazepine counterparts. This document serves as a detailed technical resource, chronicling the key milestones in the development and scientific understanding of this compound.

Historical Development

The development of this compound can be traced back to the research and development activities of Laboratorios Esteve, a pharmaceutical company with a history of innovation in drug discovery.[1][2] The primary developmental phase for this compound occurred during the 1980s and 1990s.[3]

Synthesis and Discovery

A plausible synthetic approach, based on established thienodiazepine synthesis methodologies, would likely involve the following conceptual steps:

-

Synthesis of a substituted 2-aminothiophene derivative: This would serve as a key building block.

-

Acylation of the amino group: Reaction with a suitable acylating agent to introduce the necessary carbon framework.

-

Cyclization: An intramolecular reaction to form the seven-membered diazepine ring fused to the thiophene ring.

Further research into the original patent and related publications from Laboratorios Esteve during that period would be necessary to elucidate the precise synthetic route and the key researchers involved in its initial discovery.

Pharmacological Profile

This compound exhibits a pharmacological profile characteristic of benzodiazepine-like compounds, primarily acting on the central nervous system to produce anxiolytic, sedative, anticonvulsant, and skeletal muscle relaxant effects.[4]

Mechanism of Action

The primary mechanism of action of this compound, like other benzodiazepines, is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] GABA is the main inhibitory neurotransmitter in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in humans have provided key insights into the absorption, distribution, metabolism, and excretion of this compound. The primary route of administration is oral.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Peak Plasma Concentration (Tmax) | ~2.5 hours | |

| Elimination Half-life (t½) | ~2-4 hours |

The metabolism of benzodiazepines and their analogs typically occurs in the liver, primarily through oxidation and glucuronidation pathways mediated by cytochrome P450 enzymes. While specific metabolites of this compound are not extensively detailed in the readily available literature, it is plausible that it undergoes similar metabolic transformations. The relatively short half-life suggests a rapid clearance from the body.

Preclinical Evaluation

The anxiolytic and muscle relaxant properties of this compound were characterized in preclinical studies using established animal models.

Anxiolytic Activity

The anxiolytic effects of benzodiazepines are commonly assessed using the elevated plus-maze (EPM) test in rodents. This test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol: Elevated Plus-Maze (EPM) Test

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Animals: Typically rats or mice.

-

Procedure:

-

Animals are administered this compound or a vehicle control at various doses.

-

After a set pre-treatment time, each animal is placed in the center of the maze.

-

The animal's behavior is recorded for a defined period (e.g., 5 minutes).

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Expected Outcome for an Anxiolytic: An increase in the time spent and the number of entries into the open arms, indicating a reduction in anxiety.

Muscle Relaxant Activity

The rotarod test is a standard method for assessing motor coordination and the muscle relaxant effects of drugs in rodents.

Experimental Protocol: Rotarod Test

-

Apparatus: A rotating rod on which the animal must maintain its balance. The speed of rotation can be constant or accelerating.

-

Animals: Typically mice or rats.

-

Procedure:

-

Animals are first trained to stay on the rotating rod.

-

After drug administration (this compound or vehicle), the animals are placed back on the rotarod.

-

The latency to fall off the rod is recorded.

-

-

Parameters Measured:

-

Time the animal remains on the rotating rod.

-

-

Expected Outcome for a Muscle Relaxant: A dose-dependent decrease in the time the animal is able to stay on the rod, indicating impaired motor coordination and muscle relaxation.

Clinical Evaluation

While extensive, large-scale clinical trial data for this compound is not as widely published as for more common benzodiazepines, it has been studied for its efficacy in treating anxiety disorders. The typical oral dosage for adults with generalized anxiety disorder ranges from 10 to 50 mg per day, administered in divided doses.

Table 2: Clinical Application of this compound

| Indication | Dosage Range | Reference |

| Generalized Anxiety Disorder | 10-50 mg/day (oral, divided doses) |

Further investigation into the clinical trial databases and publications from the 1980s and 1990s may provide more specific data on the efficacy and safety profile of this compound in human subjects.

Conclusion

This compound represents a noteworthy development in the field of anxiolytic pharmacology, stemming from the strategic modification of the benzodiazepine scaffold. Its discovery and characterization by Laboratorios Esteve have contributed to the broader understanding of the structure-activity relationships of thienodiazepines. While it may not be as widely known as other benzodiazepines, the technical data surrounding its development provide valuable insights for researchers and professionals in the field of drug discovery and development. The experimental protocols and pharmacological data outlined in this guide offer a foundational understanding of this compound and can serve as a reference for the continued exploration of novel central nervous system therapeutics.

References

Methodological & Application

Application Notes and Protocols for Bentazepam Quantification in Whole Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazepam is a benzodiazepine derivative with anxiolytic properties. Accurate and reliable quantification of this compound in whole blood is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound in whole blood using modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established procedures for benzodiazepine analysis in biological matrices.

Analytical Methods Overview

The quantification of this compound in whole blood typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical for removing interferences from the complex blood matrix and concentrating the analyte. Chromatographic separation isolates this compound from other compounds, and mass spectrometry provides sensitive and selective detection.

Commonly employed techniques include:

-

Sample Preparation: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

Analytical Separation: Gas Chromatography (GC) and Liquid Chromatography (LC).

-

Detection: Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS).

Protocol 1: Quantification of this compound in Whole Blood by GC-MS

This protocol details a robust method for the analysis of this compound using gas chromatography-mass spectrometry, a widely used technique in forensic toxicology.[1]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of whole blood sample in a glass tube, add a known concentration of an appropriate internal standard (e.g., Diazepam-d5).

-

Add 1 mL of 1% ammonium hydroxide solution to alkalize the sample and vortex for 30 seconds.

-

Add 5 mL of a suitable organic solvent (e.g., 1-chlorobutane or a mixture of diethyl ether and hexane).

-

Mix mechanically for 10-15 minutes to ensure thorough extraction.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of ethyl acetate. For some benzodiazepines, derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) may be necessary to improve chromatographic performance.[2]

2. GC-MS Analysis

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 130°C, hold for 0.5 min.

-

Ramp: 15°C/min to 300°C, hold for 2 min.[3]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

Data Presentation

The following table summarizes typical validation parameters for the GC-MS analysis of benzodiazepines in whole blood.[1]

| Parameter | Typical Value |

| Linearity (r²) | > 0.990 |

| Limit of Detection (LOD) | 5 - 50 ng/mL |

| Limit of Quantification (LOQ) | ≤ 50 ng/mL |

| Accuracy | Within ±16% at 50 ng/mL |

| Precision (CV) | < 4% |

Experimental Workflow

Caption: Workflow for this compound quantification by GC-MS.

Protocol 2: Quantification of this compound in Whole Blood by LC-MS/MS

This protocol provides a highly sensitive and specific method for this compound quantification using liquid chromatography-tandem mass spectrometry, which is often preferred for its reduced need for sample derivatization and high throughput capabilities.

Experimental Protocol

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

To 1 mL of whole blood in a 15 mL centrifuge tube, add a known concentration of an appropriate internal standard.

-

Add 2 mL of acetonitrile with 0.4% formic acid.[4]

-

Add 400 mg of magnesium sulfate (MgSO₄) and 100 mg of sodium acetate (NaOAc).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the supernatant to a 2 mL dSPE (dispersive SPE) tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatograph: UPLC system such as Waters Acquity or equivalent.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Tandem Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for confirmation and one for the internal standard.

Data Presentation

The following table summarizes typical validation parameters for the LC-MS/MS analysis of benzodiazepines in whole blood.

| Parameter | Typical Value |

| Linearity (r²) | 0.9963 - 1.0000 |

| Limit of Quantification (LLOQ) | 0.0006 - 0.075 µM |

| Recovery | 71 - 105% |

| Matrix Effect | -22 to 18% |

| Precision (RSD%) | ≤ 10.7% |

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Signaling Pathways and Logical Relationships

While this compound itself does not have a signaling pathway in the traditional sense, its mechanism of action involves binding to the GABA-A receptor, which is a ligand-gated ion channel. The following diagram illustrates the logical relationship of this interaction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Bentazepam Detection

Introduction

Bentazepam is a benzodiazepine derivative with anxiolytic and sedative properties. Accurate and sensitive quantification of this compound in various matrices is crucial for clinical and forensic toxicology, as well as for pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for the analysis of benzodiazepines.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound using a reversed-phase HPLC-UV method.

Principle

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a C18 reversed-phase column. An isocratic mobile phase is used for the elution, and the detection is carried out using a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method for this compound detection. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Value |

| Retention Time (RT) | Approx. 6.5 min |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.06 µg/mL |

| Recovery | 95% - 105% |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 4% |

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for sample cleanup and concentration prior to HPLC analysis of benzodiazepines.[1][3]

-

Materials:

-

C18 SPE cartridges (100 mg, 1 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma, urine, or dissolved pharmaceutical formulation) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

-

Elution: Elute this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

2. HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a 10 mM potassium phosphate buffer (pH 2.5) in a ratio of 35:65 (v/v) has been shown to be effective for separating various benzodiazepines.[4]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 240 nm is a suitable wavelength for the detection of many benzodiazepines.

-

Run Time: 10 minutes.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the prepared sample or standard solution.

-

Record the chromatogram and identify the this compound peak based on its retention time compared to a standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve constructed from standard solutions of known concentrations.

-

Diagrams

Caption: Experimental workflow for this compound detection by HPLC.

Caption: Logical relationship of the analytical steps for this compound quantification.

References

- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. saspublishers.com [saspublishers.com]

Designing In Vivo Rodent Models to Study Bentazepam's Behavioral Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazepam is a thienodiazepine, a class of drugs analogous to benzodiazepines, that exhibits anxiolytic, sedative, anticonvulsant, and skeletal muscle relaxant properties.[1] Like other benzodiazepines, this compound is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which increases the receptor's affinity for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3][4] This enhanced GABAergic activity leads to increased chloride ion influx, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, producing a calming effect on the central nervous system.[2]

These application notes provide detailed protocols for designing and conducting in vivo rodent studies to evaluate the behavioral effects of this compound. The following sections outline experimental workflows, specific behavioral assays, and data presentation guidelines to ensure robust and reproducible results.

Mechanism of Action: GABAergic Signaling Pathway

This compound potentiates the inhibitory effects of GABA on the GABA-A receptor. The following diagram illustrates this signaling pathway.

Caption: this compound's Mechanism of Action.

General Experimental Workflow

A well-structured experimental workflow is crucial for obtaining reliable data. The following diagram outlines a typical workflow for assessing the behavioral effects of this compound in rodents.

Caption: General Experimental Workflow.

Protocols for Behavioral Assays

Elevated Plus Maze (EPM) for Anxiolytic Effects

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm) with two open arms and two enclosed arms.

-

Animals: Adult male or female mice or rats. It is recommended to test males and females on separate days.

-

Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle intraperitoneally (IP) 30 minutes before testing.

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

After the test, return the animal to its home cage.

-

Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.

-

-

Data Analysis:

-

Time spent in the open arms (s)

-

Number of entries into the open arms

-

Time spent in the closed arms (s)

-

Number of entries into the closed arms

-

Total distance traveled (cm)

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Distance (cm) |

| Vehicle | 0 | 35.2 ± 4.1 | 8.5 ± 1.2 | 260.1 ± 5.3 | 15.3 ± 1.8 | 1520 ± 150 |

| This compound | 0.5 | 55.8 ± 6.2 | 12.1 ± 1.5 | 240.5 ± 7.1 | 14.8 ± 1.6 | 1580 ± 165 |

| This compound | 1.0 | 78.4 ± 8.5 | 15.6 ± 1.9 | 215.3 ± 9.8 | 13.9 ± 1.4 | 1610 ± 170 |

| This compound | 2.0 | 65.1 ± 7.9 | 13.8 ± 1.7* | 228.6 ± 8.4 | 14.2 ± 1.5 | 1450 ± 140 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space.

Experimental Protocol:

-

Apparatus: A square or circular arena with walls, typically made of a non-porous material for easy cleaning.

-

Animals: Adult male or female mice or rats.

-

Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle IP 30 minutes before testing.

-

Procedure:

-

Gently place the animal in the center of the open field.

-

Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).

-

Record the session with an overhead video camera.

-

After the test, return the animal to its home cage.

-

Clean the apparatus with 70% ethanol between animals.

-

-

Data Analysis:

-

Total distance traveled (cm)

-

Time spent in the center zone (s)

-

Number of entries into the center zone

-

Time spent in the periphery (s)

-

Rearing frequency (a measure of exploratory behavior)

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |

| Vehicle | 0 | 2500 ± 210 | 25.3 ± 3.5 | 18.2 ± 2.1 | 45.6 ± 5.2 |

| This compound | 0.5 | 2450 ± 190 | 38.9 ± 4.8 | 25.7 ± 2.9 | 42.1 ± 4.9 |

| This compound | 1.0 | 2300 ± 180 | 55.1 ± 6.7 | 32.4 ± 3.5 | 35.8 ± 4.1 |

| This compound | 2.0 | 1800 ± 150 | 48.6 ± 5.9 | 28.9 ± 3.1 | 25.3 ± 3.3** |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used task to assess spatial learning and memory in rodents. Benzodiazepines are known to have amnesic effects, which can be evaluated using this test.

Experimental Protocol:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Animals: Adult male or female mice or rats.

-

Drug Administration: Administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg) or vehicle IP 30 minutes before each training session.

-

Procedure:

-

Acquisition Phase (4-5 days):

-

Place the animal into the pool from one of four starting positions.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Conduct multiple trials per day.

-

-

Probe Trial (24 hours after the last training session):

-

Remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).

-

Record the swim path.

-

-

-

Data Analysis:

-

Acquisition Phase:

-

Escape latency (time to find the platform)

-

Swim path length

-

-

Probe Trial:

-

Time spent in the target quadrant (where the platform was located)

-

Number of crossings over the former platform location

-

-

Data Presentation:

Acquisition Phase:

| Day | Vehicle (Escape Latency, s) | This compound 0.3 mg/kg (Escape Latency, s) | This compound 1.0 mg/kg (Escape Latency, s) | This compound 3.0 mg/kg (Escape Latency, s) |

| 1 | 55.2 ± 4.8 | 58.1 ± 5.1 | 62.5 ± 5.5 | 68.3 ± 6.1 |

| 2 | 42.1 ± 3.9 | 48.9 ± 4.5 | 55.3 ± 5.2 | 61.7 ± 5.8 |

| 3 | 30.5 ± 3.1 | 39.8 ± 3.8* | 48.1 ± 4.6 | 54.9 ± 5.1 |

| 4 | 22.8 ± 2.5 | 32.4 ± 3.3* | 40.2 ± 4.1 | 47.6 ± 4.8** |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Probe Trial:

| Treatment Group | Dose (mg/kg) | Time in Target Quadrant (%) | Platform Crossings |

| Vehicle | 0 | 45.3 ± 4.2 | 4.8 ± 0.7 |

| This compound | 0.3 | 35.1 ± 3.8 | 3.1 ± 0.5 |

| This compound | 1.0 | 28.9 ± 3.1 | 2.2 ± 0.4 |

| This compound | 3.0 | 24.5 ± 2.9 | 1.5 ± 0.3 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the behavioral effects of this compound in rodent models. By employing standardized behavioral assays such as the Elevated Plus Maze, Open Field Test, and Morris Water Maze, researchers can effectively characterize the anxiolytic, sedative, and cognitive-impairing properties of this compound. Adherence to detailed experimental protocols and systematic data presentation will ensure the generation of high-quality, reproducible data, thereby facilitating a deeper understanding of this compound's pharmacological profile and its potential therapeutic applications.

References

- 1. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepines and the developing rat: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of benzodiazepine receptor agonists on hippocampal long-term potentiation and spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracerebroventricular Administration of Bentazepam in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazepam is a benzodiazepine compound with anxiolytic properties.[1] Like other benzodiazepines, it exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Intracerebroventricular (ICV) administration allows for the direct delivery of substances into the ventricular system of the brain, bypassing the blood-brain barrier and enabling the study of their central effects.[4] This document provides a detailed protocol for the ICV administration of this compound in rats, intended for preclinical research in neuroscience and pharmacology.

Quantitative Data

Table 1: Systemic and Intraperitoneal Dosages of Diazepam in Rats

| Compound | Administration Route | Dosage Range | Observed Effects | Reference |

| Diazepam | Intraperitoneal (IP) | 0.75 - 3 mg/kg (repeated doses) | Plasma and brain concentrations mimic therapeutic levels in humans. | |

| Diazepam | Intraperitoneal (IP) | 2 mg/kg | Impaired spatial learning. | |

| Diazepam | Intramuscular (IM), Intraperitoneal (IP), Intravenous (IV) | 0.5 - 5 mg/kg | Seizures, sedation. | |

| Diazepam | Acute and long-term treatment (unspecified route) | 1 and 10 mg/kg/day | Immunomodulatory effects and changes in corticosterone levels. |

Note: ICV dosages are typically significantly lower than systemic or intraperitoneal dosages. The information above should be used as a guide for establishing a starting point for ICV dose-finding experiments for this compound.

Experimental Protocols

Preparation of this compound Solution

-

Solvent Selection: this compound is sparingly soluble in water. A suitable vehicle for ICV injection is a sterile isotonic saline solution (0.9% NaCl) containing a small percentage of a solubilizing agent such as dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG). The final concentration of the organic solvent should be kept to a minimum (ideally <10%) to avoid neurotoxicity.

-

Preparation:

-

Dissolve this compound powder in the chosen organic solvent first.

-

Gradually add sterile saline to the desired final concentration while vortexing to ensure complete dissolution.

-

The final solution should be sterile-filtered through a 0.22 µm syringe filter before use.

-

Prepare a vehicle control solution containing the same concentration of the solubilizing agent in sterile saline.

-

Stereotaxic Surgery for Intracerebroventricular Cannulation

This protocol is based on standard stereotaxic procedures for rats.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (8-14 weeks old)

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane

-

Heating pad

-

Electric razor

-

Antiseptic solution (e.g., povidone-iodine) and 70% ethanol

-

Sterile surgical instruments

-

Dental drill with a sterile burr

-

Guide cannula and dummy cannula

-

Dental cement

-

Sutures or wound clips

-

Analgesics (e.g., buprenorphine, carprofen)

-

Topical antibiotic ointment

Procedure:

-

Anesthesia and Animal Preparation:

-

Anesthetize the rat with isoflurane (5% for induction, 1-3% for maintenance).

-

Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Place the rat on a heating pad to maintain body temperature.

-

Shave the fur on the scalp and clean the area with antiseptic solution followed by 70% ethanol.

-

Administer a pre-operative analgesic as per approved institutional protocols.

-

-

Stereotaxic Implantation:

-

Secure the rat's head in the stereotaxic frame using the ear bars and incisor bar.

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify the bregma and lambda landmarks.

-

Determine the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Antero-Posterior (AP): -0.8 to -1.0 mm; Medio-Lateral (ML): ±1.5 mm; Dorso-Ventral (DV): -3.5 to -4.0 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.

-

Mark the injection site on the skull and drill a small burr hole.

-

Slowly lower the guide cannula to the predetermined DV coordinate.

-

Secure the cannula to the skull using dental cement and anchoring screws.

-

Insert a dummy cannula into the guide cannula to keep it patent.

-

Suture the scalp incision around the implant.

-

Apply topical antibiotic ointment to the incision site.

-

-

Post-operative Care:

-

Administer post-operative analgesics for at least 48 hours.

-

House the rats individually and monitor them for signs of pain, distress, or infection.

-

Allow the animals to recover for at least one week before the ICV injection.

-

Intracerebroventricular Injection Procedure

Materials:

-

Injection syringe (e.g., Hamilton syringe)

-

PE-50 tubing

-

Internal cannula that extends slightly beyond the guide cannula

-

This compound solution and vehicle control

Procedure:

-

Gently restrain the conscious rat. For rats accustomed to handling, this can often be done without anesthesia.

-

Remove the dummy cannula from the guide cannula.

-

Connect the internal cannula to the injection syringe via PE-50 tubing.

-

Fill the injection system with the this compound or vehicle solution, ensuring there are no air bubbles.

-

Insert the internal cannula into the guide cannula.

-

Infuse the solution slowly over 1-2 minutes. A typical injection volume for rats is 1-5 µL.

-

Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.

-

Slowly withdraw the internal cannula and replace the dummy cannula.

-

Return the rat to its home cage and begin behavioral or neurochemical assessments.

Visualizations

Signaling Pathway of this compound

References

Developing In Vitro Binding Assays for Bentazepam Receptor Affinity: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bentazepam is a thienodiazepine compound that belongs to the benzodiazepine class of drugs, which are recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] Like other benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][3] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron.[1] This influx of negative ions leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus reducing neuronal excitability.

This compound binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface between the α and γ subunits. This binding event enhances the affinity of the GABA-A receptor for its endogenous ligand, GABA, thereby potentiating the inhibitory effect of GABA. The development of robust in vitro binding assays is crucial for characterizing the affinity and selectivity of compounds like this compound for the GABA-A receptor, which is a critical step in drug discovery and neuroscience research.

This document provides detailed protocols for conducting radioligand binding assays to determine the receptor affinity of this compound and other related compounds for the GABA-A receptor.

GABAA Receptor Signaling Pathway

The binding of GABA to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. This compound, by binding to an allosteric site, enhances this effect.

Figure 1: GABAA Receptor Signaling Pathway.

Data Presentation: Comparative Binding Affinities